2,4-Difluoro-5-(trifluoromethyl)benzyl bromide
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Overview
Description
2,4-Difluoro-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4BrF5. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a trifluoromethyl group at the 5 position. This compound is known for its reactivity and is used in various chemical syntheses.
Mechanism of Action
Target of Action
It’s known that benzyl bromides are commonly used in organic synthesis for various reactions, including the suzuki–miyaura cross-coupling .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling, 2,4-Difluoro-5-(trifluoromethyl)benzyl bromide would act as an electrophile. The bromide (Br) group attached to the benzyl position makes it susceptible to oxidative addition, a key step in cross-coupling reactions . This process involves the transfer of the benzyl group from the bromide to a metal catalyst, typically palladium .
Result of Action
The result of the action of this compound would depend on the specific reaction it’s used in. In the context of Suzuki–Miyaura cross-coupling, the result would be the formation of a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Also, it’s worth noting that the compound can cause burns of eyes, skin, and mucous membranes , indicating the need for careful handling and appropriate safety measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluoro-5-(trifluoromethyl)benzyl bromide can be synthesized through the bromination of 2,4-difluoro-5-(trifluoromethyl)toluene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(trifluoromethyl)benzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction is usually performed in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or toluene.
Major Products
The major products of these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield the corresponding benzylamine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
2,4-Difluoro-5-(trifluoromethyl)benzyl bromide is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 3,5-Difluorobenzyl bromide
- 2-(Trifluoromethyl)benzyl bromide
Uniqueness
2,4-Difluoro-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and trifluoromethyl substituents on the benzene ring. These groups impart distinct electronic and steric properties, making the compound highly reactive and suitable for specific synthetic applications. The trifluoromethyl group, in particular, enhances the lipophilicity and metabolic stability of the molecules derived from this compound, which is advantageous in drug development.
Properties
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-3-4-1-5(8(12,13)14)7(11)2-6(4)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQOUUTWBTWLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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